Pentanoic acid, 5-amino-4-oxo-, 2-phenylethyl ester
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Overview
Description
Pentanoic acid, 5-amino-4-oxo-, 2-phenylethyl ester is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a pentanoic acid backbone with an amino group at the 5th position, a keto group at the 4th position, and a 2-phenylethyl ester group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-amino-4-oxo-, 2-phenylethyl ester typically involves the esterification of pentanoic acid derivatives with 2-phenylethanol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-amino-4-oxo-, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Pentanoic acid, 5-amino-4-oxo-, 2-phenylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-amino-4-oxo-, 2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 5-amino-4-oxo-: Similar structure but lacks the 2-phenylethyl ester group.
Pentanoic acid, 2-phenylethyl ester: Similar structure but lacks the amino and keto groups.
Pentanoic acid, 4-oxo-, ethyl ester: Similar structure but has an ethyl ester group instead of a 2-phenylethyl ester group.
Uniqueness
Pentanoic acid, 5-amino-4-oxo-, 2-phenylethyl ester is unique due to the presence of both an amino group and a keto group on the pentanoic acid backbone, along with a 2-phenylethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
163271-26-9 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-phenylethyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C13H17NO3/c14-10-12(15)6-7-13(16)17-9-8-11-4-2-1-3-5-11/h1-5H,6-10,14H2 |
InChI Key |
RFFCAWWOXYDQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)CN |
Origin of Product |
United States |
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